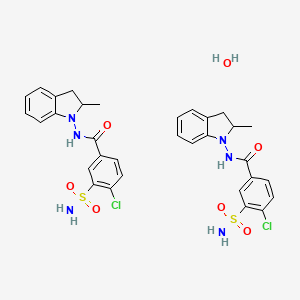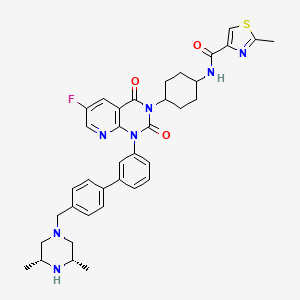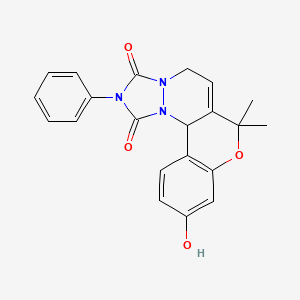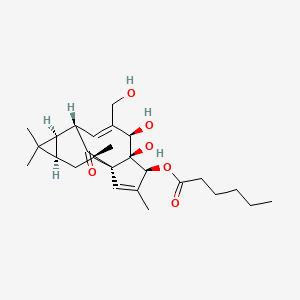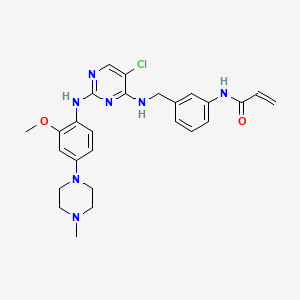
Jak3-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Jak3-IN-1 is a potent, selective, and orally active JAK3 inhibitor . It has an IC50 of 4.8 nM, showing over 180-fold more selectivity for JAK3 than JAK1 (IC50 of 896 nM) and JAK2 (IC50 of 1050 nM) . It is a type of immune-modulating medication that inhibits the activity of one or more of the Janus kinase family of enzymes (JAK1, JAK2, JAK3, TYK2), thereby interfering with the JAK-STAT signaling pathway in lymphocytes .
Molecular Structure Analysis
The molecular structure of Jak3-IN-1 is C26H30ClN7O2 . The crystal structure of the Jak3 kinase domain has been studied in complex with a staurosporine analog . This provides a detailed view of the Jak3 active site and facilitates the development of Jak3-specific inhibitors .
Physical And Chemical Properties Analysis
Jak3-IN-1 has a molecular weight of 508.02 . It is a solid compound that is soluble in DMSO at 100 mg/mL (ultrasonic) .
Applications De Recherche Scientifique
Immunosuppression and Allograft Rejection : Jak3 inhibitors like PNU156804 and CP-690,550 have been found effective in prolonging allograft survival in organ transplantation. They work by inhibiting Jak3-dependent T-cell proliferation, acting synergistically with other immunosuppressants like cyclosporine A (CsA) and additively with rapamycin (Stepkowski et al., 2002); (Changelian et al., 2003).
Autoimmune Diseases : Jak3 inhibitors have shown promise in the treatment of autoimmune diseases like Type 1 diabetes. JANEX-1, a Jak3 inhibitor, demonstrated potent immunomodulatory activity and significantly delayed the onset of diabetes in a NOD mouse model (Cetkovic-Cvrlje et al., 2003).
Cancer Therapeutics : Jak3 mutations are linked to T-cell acute lymphoblastic leukemia (T-ALL). Studies have shown that JAK3 mutants transform hematopoietic cells through JAK1 activation, causing T-ALL in mouse models. This suggests the potential for JAK1/JAK3 inhibitors in treating T-ALL (Degryse et al., 2014).
Impact on Lymphocyte Populations : In nonhuman primate models, Jak3 inhibition with CP-690,550 led to significant reduction in NK cell and T-cell numbers, influencing immune response and organ transplant rejection (Paniagua et al., 2005).
Role in Hematopoietic Cells Development : Jak3-deficient mice exhibit severe defects in lymphoid cells, emphasizing its crucial role in the development of lymphoid cells and potential implications in treating related disorders (Park et al., 1995).
Cytokine Signal Transduction : Jak3 mediates signal transduction from various cytokine receptors. Its expression and function in human intestinal enterocytes suggest a role in intestinal wound repair processes, involving interactions with proteins like villin (Kumar et al., 2007).
Orientations Futures
The JAK/STAT pathway may represent a potential therapeutic target for various diseases. The effectiveness and therapeutic benefit obtained from JAK inhibitors will depend on accurate patient selection and improved understanding of disease biology . The development of JAK-STAT pathway inhibitors mainly focuses on the inhibition of disease conditions .
Propriétés
IUPAC Name |
N-[3-[[[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]methyl]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30ClN7O2/c1-4-24(35)30-19-7-5-6-18(14-19)16-28-25-21(27)17-29-26(32-25)31-22-9-8-20(15-23(22)36-3)34-12-10-33(2)11-13-34/h4-9,14-15,17H,1,10-13,16H2,2-3H3,(H,30,35)(H2,28,29,31,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXCBYVBIJACEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)NCC4=CC(=CC=C4)NC(=O)C=C)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClN7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Jak3-IN-1 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


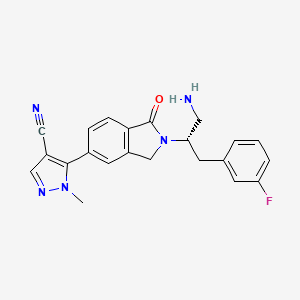
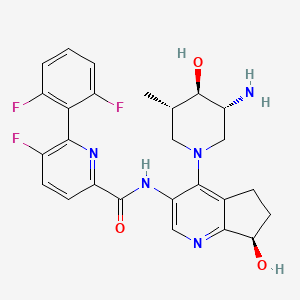
![(11S)-7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one](/img/structure/B608088.png)
![2,2,4-trimethyl-8-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-6-methylsulfonyl-1,4-benzoxazin-3-one](/img/structure/B608089.png)
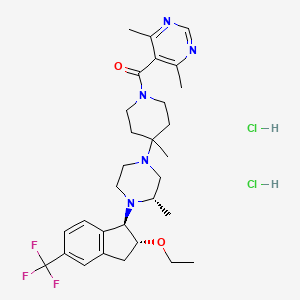
![7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine](/img/structure/B608094.png)
